3,4-Difluoro-5-formylbenzoic acid

Physicochemical properties pKa Boiling Point

3,4-Difluoro-5-formylbenzoic acid (CAS 2386498-20-8) is a halogenated aromatic building block, classified as a fluorinated benzoic acid derivative. It possesses a molecular formula of C8H4F2O3 and a molecular weight of 186.11 g/mol.

Molecular Formula C8H4F2O3
Molecular Weight 186.11 g/mol
CAS No. 2386498-20-8
Cat. No. B6293217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-formylbenzoic acid
CAS2386498-20-8
Molecular FormulaC8H4F2O3
Molecular Weight186.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)F)F)C(=O)O
InChIInChI=1S/C8H4F2O3/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-3H,(H,12,13)
InChIKeyYWKLGWJHGMVZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-5-formylbenzoic Acid (CAS 2386498-20-8): A Strategic Building Block for MEK Inhibitor Synthesis


3,4-Difluoro-5-formylbenzoic acid (CAS 2386498-20-8) is a halogenated aromatic building block, classified as a fluorinated benzoic acid derivative . It possesses a molecular formula of C8H4F2O3 and a molecular weight of 186.11 g/mol . The compound features a unique substitution pattern with two fluorine atoms at the 3- and 4-positions and a reactive formyl group at the 5-position . This specific arrangement of functional groups is critical to its utility as a precursor in the multi-step synthesis of advanced pharmaceutical intermediates, most notably a class of MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors [1].

Why 3,4-Difluoro-5-formylbenzoic Acid (2386498-20-8) Is Not a Generic Aromatic Aldehyde


Substituting a different fluorinated aromatic aldehyde, such as its regioisomer 2,4-Difluoro-5-formylbenzoic acid (CAS 1162674-68-1) or a non-fluorinated analog, is not scientifically valid. The specific 3,4-difluoro substitution pattern on the benzene ring dictates the compound's electronic and steric properties, which are critical for regioselective reactions . This unique arrangement is essential for the correct construction of the diphenylamine core found in potent MEK inhibitors like CI-1040 and PD-0325901 [1]. Using an analog with a different fluorine arrangement would lead to a different final compound with unpredictable, and likely reduced, biological activity and pharmacological properties.

Quantitative Differentiation Guide for 3,4-Difluoro-5-formylbenzoic Acid (2386498-20-8)


Physicochemical Property Differentiation: pKa and Boiling Point vs. 2,4-Regioisomer

3,4-Difluoro-5-formylbenzoic acid exhibits a predicted acid dissociation constant (pKa) of 3.45 ± 0.10 and a predicted boiling point of 330.6 ± 42.0 °C . In comparison, the 2,4-regioisomer (2,4-Difluoro-5-formylbenzoic acid, CAS 1162674-68-1) is reported with a predicted boiling point of 322.6 ± 42.0 °C . The difference in fluorine substitution pattern results in a quantifiably different physical property profile, which can influence reaction conditions and purification strategies.

Physicochemical properties pKa Boiling Point Regioisomer comparison

Proven Role as a Precursor to High-Value Clinical MEK Inhibitors

The 3,4-difluoro substitution pattern is a critical pharmacophoric element in two advanced MEK inhibitors that entered clinical trials. CI-1040 (PD184352) and PD-0325901 both contain a 3,4-difluoro-benzamide core [1]. The precursor to this core, 3,4-Difluoro-5-formylbenzoic acid, is therefore an essential building block. Its use is directly tied to the synthesis of compounds with demonstrated in vivo activity [2]. While no direct yield data comparing different precursors is available in the public domain, the compound's documented use as an intermediate in patents for this specific inhibitor class [3] establishes a high-value, application-specific differentiation that generic alternatives cannot claim.

MEK inhibitor Cancer Pharmaceutical Synthesis CI-1040 PD-0325901

Commercial Availability and Purity Specifications vs. 2,4-Regioisomer

The target compound, 3,4-Difluoro-5-formylbenzoic acid, is commercially available from multiple reputable vendors with a standard purity specification of 95% or higher (e.g., 98% from Bidepharm) [REFS-1, REFS-2]. Its regioisomer, 2,4-Difluoro-5-formylbenzoic acid (CAS 1162674-68-1), is also available with similar purity specifications (e.g., 95% from Sigma-Aldrich) . While purity is comparable, the consistent availability of both isomers underscores the necessity for precise selection based on the required substitution pattern for downstream synthetic applications.

Purity Commercial Availability Procurement Quality Control

Optimal Use Cases for Procuring 3,4-Difluoro-5-formylbenzoic Acid (2386498-20-8)


Synthesis of MEK Inhibitor Scaffolds for Oncology Research

This compound is the preferred starting material for constructing the 3,4-difluoro-benzamide core found in clinical-stage MEK inhibitors such as CI-1040 and PD-0325901. Procuring this specific regioisomer is mandatory for research groups aiming to reproduce or build upon this well-established SAR (Structure-Activity Relationship). The use of any other difluorobenzoic acid derivative would not yield the target pharmacophore and would invalidate any comparative biological studies. [REFS-1, REFS-2]

Development of Novel Fluorinated Kinase Inhibitors

Researchers engaged in medicinal chemistry campaigns targeting kinases can use 3,4-Difluoro-5-formylbenzoic acid as a versatile building block. The reactive formyl and carboxylic acid groups allow for divergent derivatization to create diverse compound libraries. Its unique electronic properties, conferred by the 3,4-difluoro pattern, are valuable for modulating target binding and pharmacokinetic properties in hit-to-lead optimization. [2]

Synthesis of Functionalized Materials and Agrochemical Intermediates

Beyond pharmaceuticals, the compound's dual functionality makes it a useful intermediate for preparing more complex fluorinated organic molecules. It can be employed in the synthesis of specialized ligands, polymers, or agrochemicals where the presence of fluorine atoms enhances metabolic stability or alters physical properties. The high purity and consistent supply from commercial vendors support its use in exploratory chemistry and process development.

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